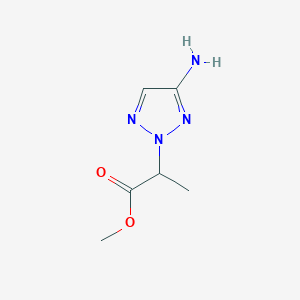

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate

Description

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is a heterocyclic organic compound featuring a 1,2,3-triazole ring substituted with an amino group at the 4-position and a methyl ester-propanoate moiety at the 2-position. The amino group enhances polarity and reactivity, making the compound a candidate for pharmaceutical or agrochemical applications, particularly as a pharmacophore in drug design or a precursor in synthesis .

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-(4-aminotriazol-2-yl)propanoate |

InChI |

InChI=1S/C6H10N4O2/c1-4(6(11)12-2)10-8-3-5(7)9-10/h3-4H,1-2H3,(H2,7,9) |

InChI Key |

DPRHSHWDTHMRAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1N=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate typically involves the reaction of methyl acrylate with 4-amino-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Research Findings

Bioactivity: Amino-triazoles are associated with kinase inhibition (e.g., anticancer agents) and antimicrobial activity, whereas triazine sulfonylureas exclusively target plant ALS enzymes .

Stability : The 1,2,3-triazole ring resists metabolic degradation better than thiazole derivatives, which may undergo oxidative cleavage .

Synthetic Efficiency : CuAAC for triazoles offers higher regioselectivity and milder conditions compared to the multi-step syntheses of sulfonylureas or thiazoles .

Biological Activity

Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole moiety, which is known for its ability to interact with biological systems. The presence of the amino group and the propanoate side chain may enhance its solubility and reactivity, potentially influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds containing triazole rings have been documented for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including fungi and bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species and other fungal pathogens .

- Antitumor Activity : The triazole structure has been associated with anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth effectively. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways related to cell proliferation .

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, research has indicated that certain triazole derivatives show IC50 values in the low micromolar range against human cancer cell lines, suggesting potent cytotoxic effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound, indicating its potential as a therapeutic agent in lung cancer management .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : Similar triazole compounds often act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism or biosynthetic pathways.

- Interference with Nucleic Acid Synthesis : Triazole derivatives can disrupt the synthesis of nucleic acids in rapidly dividing cells, leading to cell cycle arrest and apoptosis.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)propanoate, and how is purity ensured?

Answer: The synthesis typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, triazole rings are formed via Huisgen cycloaddition or by reacting hydrazines with nitriles under acidic conditions. A critical step is purification via recrystallization using solvents like methanol or ethanol, followed by column chromatography to remove unreacted intermediates. Purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis (EA), where deviations >0.4% in EA indicate impurities .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

- 1H/13C NMR : Key signals include the methyl ester proton (δ ~3.7 ppm, singlet) and triazole ring protons (δ ~7.5–8.2 ppm). The 4-amino group on the triazole appears as a broad singlet (δ ~5.5 ppm) in DMSO-d6 .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and triazole C-N (1600–1650 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., C, H, N within ±0.3%) to confirm stoichiometry .

Q. What solvents and formulations are suitable for in vitro assays?

Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in cell culture media (<0.1% DMSO). For in vivo studies, formulations like DMSO:Tween 80:saline (10:5:85 v/v) ensure stability during administration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer: Key parameters include:

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Answer:

- Variable Solvent Testing : Use DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on amino group shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish triazole protons from aromatic impurities .

- X-ray Crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns .

Q. What structural modifications enhance bioactivity in triazole derivatives?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the triazole 4-position increases anti-inflammatory activity by enhancing hydrogen bonding with COX-2 .

- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability, while free carboxylic acids enhance water solubility for in vivo studies .

Q. What assays are used to evaluate anti-inflammatory potential?

Answer:

Q. How does pH affect compound stability during storage?

Answer: The methyl ester hydrolyzes to the carboxylic acid under alkaline conditions (pH >9). Stability studies show:

| Condition | Degradation Rate (t1/2) |

|---|---|

| pH 7.4 (PBS) | >30 days |

| pH 9.0 (aqueous) | 48 hours |

| Storage at -20°C in anhydrous DMSO prevents hydrolysis for >6 months . |

Q. Which analytical methods detect trace impurities in final products?

Answer:

Q. Can computational modeling predict binding affinity for target proteins?

Answer: Molecular docking (AutoDock Vina) using the triazole core as a pharmacophore shows strong interactions with COX-2 (binding energy < -8 kcal/mol). MD simulations (100 ns) validate stability of the ligand-receptor complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.